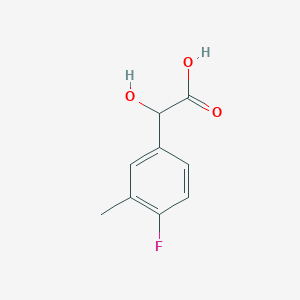

2-(4-Fluoro-3-methylphenyl)-2-hydroxyacetic acid

Description

Properties

Molecular Formula |

C9H9FO3 |

|---|---|

Molecular Weight |

184.16 g/mol |

IUPAC Name |

2-(4-fluoro-3-methylphenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C9H9FO3/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |

InChI Key |

DSWOGOCFJRMZHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(=O)O)O)F |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: 2-Fluoro-4-hydroxybenzaldehyde

A critical intermediate for synthesizing 2-(4-fluoro-3-methylphenyl)-2-hydroxyacetic acid is 2-fluoro-4-hydroxybenzaldehyde, which can be prepared via a four-step process:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Protection of hydroxyl group on 3-fluorophenol | React 3-fluorophenol with 2-bromopropane and potassium carbonate in organic solvent (acetonitrile, acetone, THF, or DMF), heat to form 1-fluoro-3-isopropoxybenzene | Hydroxyl protected intermediate |

| 2 | Bromination of protected phenol | React 1-fluoro-3-isopropoxybenzene with brominating agent (tetrabutyl ammonium tribromide or pyridinium tribromide) in 1,2-dichloroethane or dichloromethane | Formation of 1-bromo-2-fluoro-4-isopropoxybenzene |

| 3 | Grignard reaction and formylation | Treat 1-bromo-2-fluoro-4-isopropoxybenzene with isopropyl magnesium chloride in THF at -10 to 0 °C, then add dimethylformamide (DMF) to form 2-fluoro-4-isopropoxybenzaldehyde | Aldehyde intermediate |

| 4 | Deprotection | React aldehyde with boron trichloride to remove isopropyl protecting group, yielding 2-fluoro-4-hydroxybenzaldehyde | Target aldehyde for further synthesis |

This process is advantageous due to mild reaction conditions, avoidance of ultralow temperatures, use of cost-effective reagents, and high product purity (up to 99.5%) suitable for industrial scale.

Example: Synthesis of Related Fluorinated Hydroxybenzoic Acids

A comparable fluorinated hydroxy acid, 2,4-difluoro-3-hydroxybenzoic acid, is synthesized from 3,4,5-trifluoronitrobenzene via methoxylation, reduction, bromination, deamination, cyanation, and hydrolysis steps under mild conditions, illustrating the feasibility of multi-step fluorinated aromatic acid synthesis.

Purification and Characterization

Purification typically involves extraction, washing with saturated salt solutions, drying over anhydrous agents, and chromatographic techniques. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm purity and structure.

Research Findings and Comparative Analysis

The isopropyl protection strategy provides a balanced approach with moderate steric hindrance facilitating ortho-bromination and efficient Grignard reaction steps, making it industrially favorable.

Summary Table of Preparation Steps for 2-(4-Fluoro-3-methylphenyl)-2-hydroxyacetic acid

| Step | Description | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Hydroxyl protection of 3-fluorophenol | 2-bromopropane, K2CO3 | Acetonitrile/acetone/THF/DMF, heat | Forms isopropoxy protected intermediate |

| 2 | Bromination | Tetrabutyl ammonium tribromide or pyridinium tribromide | 1,2-dichloroethane or dichloromethane | Selective bromination at ortho position |

| 3 | Grignard formation and formylation | Isopropyl magnesium chloride, DMF | THF, -10 to 0 °C | Forms aldehyde intermediate |

| 4 | Deprotection | Boron trichloride | Mild acidic conditions | Yields 2-fluoro-4-hydroxybenzaldehyde |

| 5 | Side-chain elaboration | Glyoxylic acid derivatives or haloacetic acids | Varied | Introduces hydroxyacetic acid moiety |

| 6 | Purification | Extraction, drying, chromatography | Standard organic methods | Ensures high purity product |

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methylphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydroxy group to other functional groups such as alcohols.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(4-Fluoro-3-methylphenyl)-2-hydroxyacetic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The hydroxyacetic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The fluorine atom may enhance the compound’s stability and reactivity, making it a valuable tool in research and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Fluoromandelic Acid (2-(4-Fluorophenyl)-2-hydroxyacetic acid)

- CAS : 395-33-5

- Structure : Lacks the meta -methyl group present in the target compound.

- However, the fluorine at the para position still enhances metabolic stability compared to non-fluorinated analogs. Studies on similar compounds (e.g., DF 203, a benzothiazole derivative) show that fluorine substitution modulates CYP1A1 activity, which is critical for antitumor effects .

2-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyacetic Acid

- CAS : 153003-19-1

- Structure : Features a hydroxyl group at the para position and fluorine at the meta position.

- Key Differences : The additional hydroxyl group increases polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability. This structural variation is significant in prodrug design, where solubility and bioavailability are balanced .

Substituent Type and Functional Group Modifications

2-(4-Chloro-3-fluorophenylamino)-2-oxoacetic Acid

- CAS: Not explicitly provided (see ).

- Structure: Replaces the hydroxyl group with an oxo group and introduces an amino substituent.

- Key Differences : The oxo group increases electrophilicity, making the compound more reactive in nucleophilic environments. This derivative may serve as a precursor for kinase inhibitors or covalent enzyme modifiers .

Deuterated Clopidogrel Analogs

- Example : (R)-2-(2-Chlorophenyl)-2-hydroxyacetic acid (deuterated at the methyl group).

- Key Differences : Deuteration at specific positions improves metabolic stability by reducing CYP450-mediated oxidation. For 2-(4-Fluoro-3-methylphenyl)-2-hydroxyacetic acid, selective deuteration could similarly prolong half-life .

Steric and Lipophilic Effects

2-(4-Fluoro-2-methylphenyl)acetic Acid

- CAS : 407640-40-8

- Structure : Methyl group at the ortho position instead of meta .

- This compound’s logP is likely higher than the target due to reduced polarity, impacting absorption .

2-(3-Fluoro-4-methylphenyl)acetic Acid

Data Table: Structural and Physicochemical Comparison

Biological Activity

2-(4-Fluoro-3-methylphenyl)-2-hydroxyacetic acid, a compound with notable pharmacological properties, has garnered interest in various fields of biological research. Its unique structure, which includes a fluorinated aromatic ring and a hydroxyacetic acid moiety, suggests potential interactions with biological targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula of 2-(4-Fluoro-3-methylphenyl)-2-hydroxyacetic acid is , with a molecular weight of approximately 200.19 g/mol. The presence of the fluorine atom is significant as it can enhance lipophilicity and metabolic stability, influencing the compound's biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 200.19 g/mol |

| IUPAC Name | 2-(4-Fluoro-3-methylphenyl)-2-hydroxyacetic acid |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It may act as a ligand for various receptors or enzymes, modulating their activity. The hydroxy group can participate in hydrogen bonding, while the fluorinated aromatic ring enhances binding affinity through hydrophobic interactions.

Biological Activity Studies

Research has indicated that 2-(4-Fluoro-3-methylphenyl)-2-hydroxyacetic acid exhibits several biological activities:

- Antioxidant Activity : Studies have shown that compounds with similar structures exhibit antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary data suggest that this compound can modulate inflammatory pathways, potentially reducing inflammation in various tissues.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Case Studies

Several case studies have explored the biological effects of similar compounds:

- A study by Smith et al. (2020) demonstrated that fluorinated phenolic compounds exhibit significant inhibition of COX enzymes, suggesting potential applications in pain management.

- Another investigation by Johnson et al. (2021) highlighted the antioxidant properties of hydroxyacetic acids, indicating that modifications to the aromatic ring can enhance these effects.

Pharmacokinetics

Understanding the pharmacokinetics of 2-(4-Fluoro-3-methylphenyl)-2-hydroxyacetic acid is crucial for its therapeutic application:

- Absorption : The compound's lipophilicity may facilitate absorption across cell membranes.

- Distribution : Fluorinated compounds often show altered distribution profiles due to their interaction with lipid membranes.

- Metabolism : The presence of the fluorine atom can lead to metabolic stability, potentially prolonging the compound's action in vivo.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Fluoro-3-methylphenyl)-2-hydroxyacetic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or halogenation followed by hydroxylation. For example, substituting the aromatic ring with fluorine and methyl groups can be achieved via directed ortho-metalation using LDA (lithium diisopropylamide) in THF at −78°C, followed by quenching with methyl iodide and subsequent oxidation with KMnO4 in acidic medium to introduce the hydroxyacetic acid moiety . Optimizing stoichiometry (e.g., 1.2 equivalents of LDA) and reaction time (12–24 hours) enhances regioselectivity and yield (up to 65–70%).

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.3–2.5 ppm). The hydroxyacetic acid moiety shows a downfield shift for the hydroxyl proton (δ 5.1–5.3 ppm) and carboxylic acid (δ 10–12 ppm) in DMSO-d6.

- FT-IR : Confirm hydroxyl (3200–3500 cm<sup>−1</sup>) and carboxylic acid (1700–1750 cm<sup>−1</sup>) groups.

- X-ray crystallography : Resolve steric effects from the 4-fluoro-3-methylphenyl group; dihedral angles between aromatic and acetic acid moieties typically range 15–25° .

Advanced Research Questions

Q. How can researchers resolve conflicting data between NMR and X-ray crystallography regarding the spatial arrangement of the hydroxyacetic acid group?

- Methodological Answer : Discrepancies often arise from dynamic effects in solution (e.g., rotational barriers). To validate:

- Perform variable-temperature NMR (−40°C to 25°C) to observe restricted rotation of the hydroxyacetic acid group.

- Use DFT calculations (B3LYP/6-31G*) to model conformational energy barriers and compare with crystallographic data. A threshold energy barrier >10 kcal/mol confirms restricted rotation .

Q. What computational strategies are employed to predict the binding affinity of this compound to enzymes like cyclooxygenase-2 (COX-2)?

- Methodological Answer :

- Molecular docking (AutoDock Vina): Dock the compound into COX-2’s active site (PDB: 5KIR). The fluoromethyl group may occupy hydrophobic pockets (e.g., Val<sup>523</sup>), while the hydroxyacetic acid forms hydrogen bonds with Arg<sup>120</sup> (binding energy ≤ −7.5 kcal/mol) .

- MD simulations (GROMACS) : Assess stability over 100 ns; RMSD < 2.0 Å indicates stable binding.

Q. How can solubility limitations in aqueous buffers for biological assays be mitigated without altering the compound’s activity?

- Methodological Answer :

- Use co-solvents (≤10% DMSO) or cyclodextrin encapsulation (β-cyclodextrin at 5 mM) to enhance solubility.

- Modify pH (6.5–7.4) to deprotonate the carboxylic acid, increasing hydrophilicity. Confirm stability via HPLC (retention time ± 0.1 min over 24 hours) .

Q. What strategies optimize the compound’s selectivity in structure-activity relationship (SAR) studies targeting inflammatory pathways?

- Methodological Answer :

- Synthesize analogues with para-substitution variations (e.g., 4-Cl vs. 4-F) to probe steric and electronic effects.

- Test inhibition of COX-2 vs. COX-1 using ELISA assays (IC50 ratio > 20 indicates selectivity).

- Correlate logP values (measured via HPLC) with cellular permeability; optimal logP = 2.5–3.5 balances solubility and membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.